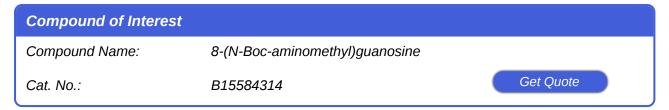


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# Application Notes and Protocols: In Vitro Assays Using 8-(N-Boc-aminomethyl)guanosine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-(N-Boc-aminomethyl)guanosine** is a synthetic analog of the purine nucleoside guanosine. Guanosine and its derivatives, particularly those with substitutions at the C8 position, have been identified as agonists of Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain small synthetic molecules.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby mounting an immune response. This makes TLR7 agonists promising candidates for vaccine adjuvants and immunotherapies for cancer and infectious diseases.

These application notes provide detailed protocols for two common in vitro assays to characterize the TLR7 agonist activity of **8-(N-Boc-aminomethyl)guanosine**: a HEK-Blue<sup>™</sup> TLR7 reporter assay and a cytokine release assay in human peripheral blood mononuclear cells (PBMCs).

## **Signaling Pathway**

The activation of TLR7 by an agonist such as **8-(N-Boc-aminomethyl)guanosine** initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This

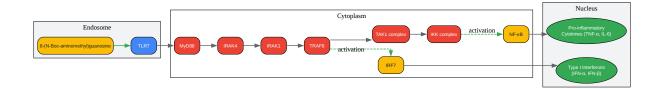




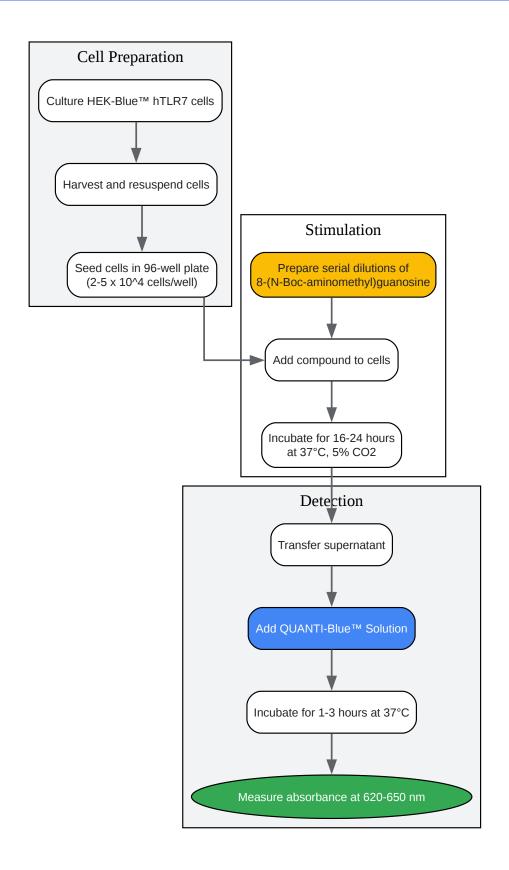


culminates in the activation of transcription factors like NF-kB and IRF7, leading to the expression of genes encoding pro-inflammatory cytokines and type I interferons.

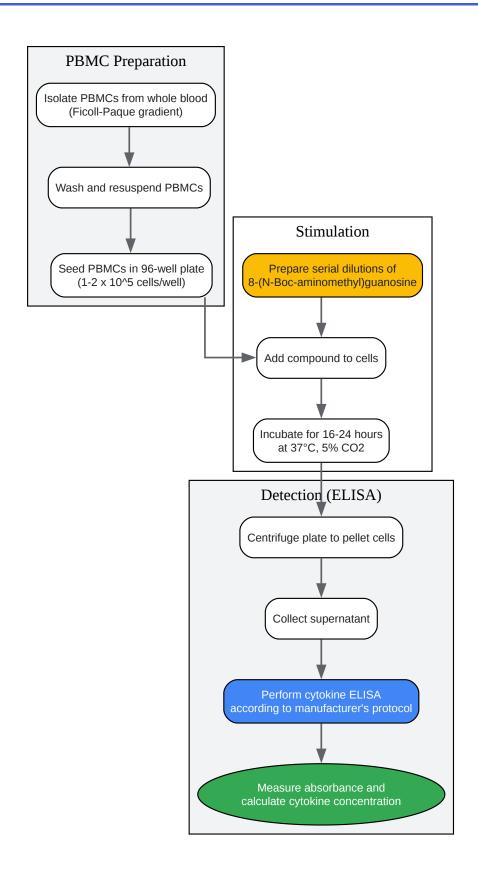












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## References

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- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles -PMC [pmc.ncbi.nlm.nih.gov]
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